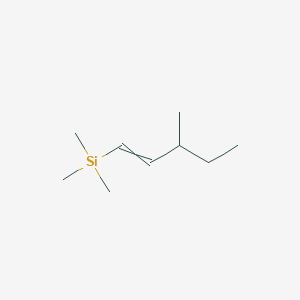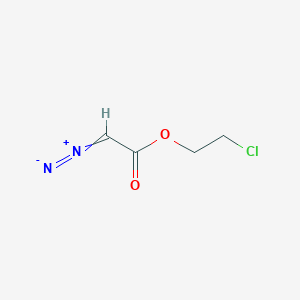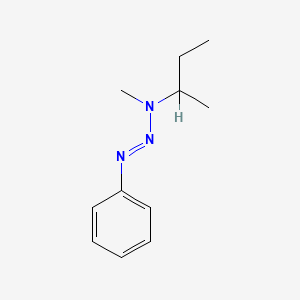
1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a hydroxyl group attached to the naphthalene ring and a methylpropanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one typically involves the condensation of 1-hydroxynaphthalene with a suitable methylpropanone derivative. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include acids like hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This approach not only reduces the reaction time but also enhances the yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various naphthalene derivatives with modified functional groups, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound can modulate various biochemical pathways, including those involved in inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
1-Hydroxynaphthalene: Shares the naphthalene core but lacks the methylpropanone group.
2-Hydroxynaphthalene: Similar structure with the hydroxyl group at a different position.
1-(1-Hydroxynaphthalen-2-yl)ethanone: Similar structure but with an ethanone group instead of methylpropanone.
Uniqueness: 1-(1-Hydroxynaphthalen-2-yl)-2-methylpropan-1-one is unique due to the presence of both the hydroxyl and methylpropanone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
79387-88-5 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-(1-hydroxynaphthalen-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C14H14O2/c1-9(2)13(15)12-8-7-10-5-3-4-6-11(10)14(12)16/h3-9,16H,1-2H3 |
Clé InChI |
OKVRHGVPCKGTOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=C(C2=CC=CC=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)









![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)
![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)

